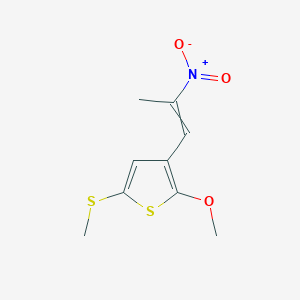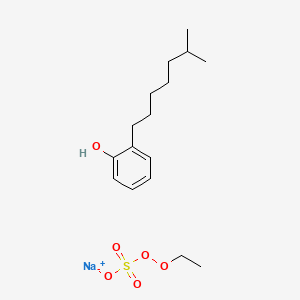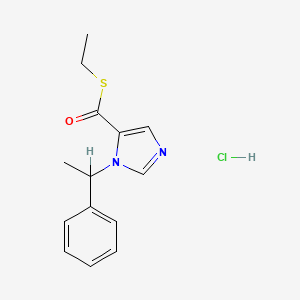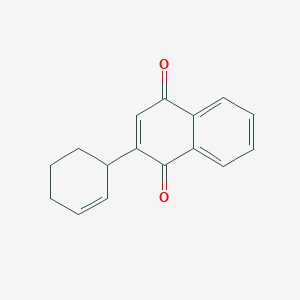
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione is an organic compound that features a naphthalene ring substituted with a cyclohexene ring and a quinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene and a naphthoquinone derivative. The reaction typically requires elevated temperatures and a suitable solvent to facilitate the formation of the desired product.
Another method involves the Friedel-Crafts acylation of naphthalene with a cyclohexenone derivative, followed by oxidation to introduce the quinone functionality. This method requires the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or Friedel-Crafts acylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of more highly oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups onto the naphthalene ring, leading to a wide range of substituted derivatives.
科学的研究の応用
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in the design of anticancer agents, where the compound can selectively induce apoptosis in cancer cells by increasing ROS levels.
類似化合物との比較
Similar Compounds
Cyclohexenone: A simpler analog that lacks the naphthalene ring and quinone functionality.
Naphthoquinone: A compound with a similar quinone moiety but without the cyclohexene ring.
2-(1-Cyclohexenyl)cyclohexanone: A structurally related compound with a cyclohexanone moiety instead of a naphthalene ring.
Uniqueness
2-(Cyclohex-2-en-1-yl)naphthalene-1,4-dione is unique due to its combination of a naphthalene ring, cyclohexene ring, and quinone moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
65593-25-1 |
|---|---|
分子式 |
C16H14O2 |
分子量 |
238.28 g/mol |
IUPAC名 |
2-cyclohex-2-en-1-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H14O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h2,4-6,8-11H,1,3,7H2 |
InChIキー |
NURJDXOSNFTBPO-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)C2=CC(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)

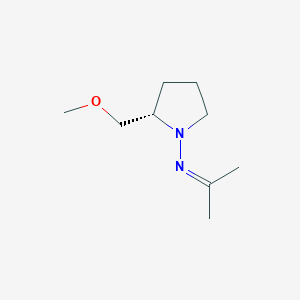

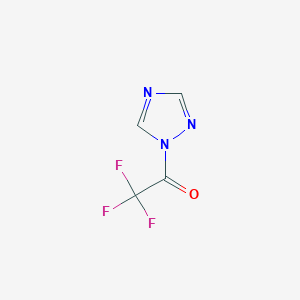
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)


![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
